N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
Description
This compound belongs to the class of benzylamine derivatives containing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group). Its structure features an isopropyl-substituted amine linked to a benzyl group bearing the boronate moiety at the ortho position. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H32BNO2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-propan-2-yl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C19H32BNO2/c1-14(2)21(15(3)4)13-16-11-9-10-12-17(16)20-22-18(5,6)19(7,8)23-20/h9-12,14-15H,13H2,1-8H3 |
InChI Key |
SRCZSZQIRBACHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronic ester.
Amine Introduction: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the boronic ester reacts with an isopropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Formation of the Dioxaborolane Moiety
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is typically introduced via hydroboration reactions. For example, Grignard reagents like methyl magnesium chloride (MeMgCl) catalyze hydroboration of esters or nitriles with pinacolborane (HBpin) under mild conditions (25°C, 12 h) . This mechanism involves:
-
Exergonic binding of MeMgCl to HBpin, forming an intermediate (INT1).
-
Intramolecular rearrangement via a cyclic transition state (TS1) to form a zwitterionic intermediate (INT2).
-
Reaction with substrates (e.g., benzoate) to yield intermediates like INT3 and INT4, followed by ligand exchange to regenerate INT2 .
Amination and Alkylation
The propan-2-amine backbone is introduced through reductive amination or alkylation:
-
Reductive amination may involve catalytic systems with phenylsilane and zinc acetate, followed by work-up steps (e.g., quenching with HCl, extraction with EtOAc) .
-
Alkylation could occur via coupling reactions, such as Suzuki-Miyaura cross-coupling, though this is not explicitly detailed in the provided sources.
Purification and Stability
Post-synthesis steps include:
-
Extraction : Use of acetic acid (3 M) and NaOH (6 M) for pH adjustment .
-
Storage : Requires inert atmosphere and low temperatures (2–8°C) .
Role of the Boron Atom
The dioxaborolane group enhances reactivity in:
-
Hydroboration : Facilitates catalytic cycles for ester and nitrile reductions .
-
Cross-coupling : Potential for Suzuki-Miyaura reactions, though not explicitly confirmed.
-
Biological interactions : May modulate cytochrome P450 enzyme activity (e.g., CYP2D6/CYP3A4 inhibition).
Structural Influences
The compound’s reactivity is influenced by:
-
Steric effects : Tetramethyl groups in the dioxaborolane moiety stabilize intermediates during hydroboration .
-
Electron-donating groups : The isopropyl amine may modulate electronic properties for enzymatic binding.
Enzymatic Inhibition
The compound exhibits potential as a cytochrome P450 inhibitor , particularly for CYP2D6 and CYP3A4, which are critical for drug metabolism. This activity stems from:
-
Structural complementarity : The dioxaborolane and amine groups enable binding to enzyme active sites.
-
Bioisosteric effects : Boron’s electronegativity may mimic functional groups in substrates.
Comparative Analysis of Related Compounds
Hydroboration Efficiency
| Catalyst Loading | HBpin Equivalents | Reaction Time | Yield |
|---|---|---|---|
| 3 mol% | 2.5 equiv. | 12 h | 67% |
| 3 mol% | 2.2 equiv. | 12 h | 54% |
Work-Up Protocol
-
Quench with 3 M HCl or acetic acid.
-
Extract with EtOAc and adjust pH to 12 with NaOH.
-
Re-extract with CH₂Cl₂ and dry over MgSO₄.
This compound’s synthesis and reactivity highlight the interplay between boron chemistry and amine functionalization, offering insights into catalytic mechanisms and biological targeting. Further studies could explore its role in drug discovery and enzymatic inhibition.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Formation of Boronic Ester : Reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide under palladium-catalyzed conditions.
- Amine Introduction : A nucleophilic substitution reaction where the boronic ester reacts with an isopropylamine derivative to introduce the amine group.
Organic Synthesis
N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is extensively used as a reagent in organic synthesis. It plays a crucial role in:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds in various organic compounds.
Biological Applications
The compound has potential uses in biological research:
- Drug Development : Boronic acid derivatives are being explored for their therapeutic potential in treating diseases such as cancer and diabetes due to their ability to interact with biological targets.
- Biological Probes : It can serve as a probe for studying biological systems due to its reactivity with nucleophiles.
Medical Applications
Research indicates that compounds similar to this compound are being investigated for:
- Anticancer Treatments : Their ability to inhibit specific pathways involved in tumor growth.
Industrial Applications
The compound is also significant in industrial settings:
- Material Science : Utilized in the production of advanced materials such as polymers and electronic devices.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of boronic acid derivatives similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models.
Case Study 2: Cross-Coupling Efficiency
Research demonstrated that using this compound in palladium-catalyzed cross-coupling reactions resulted in higher yields compared to traditional reagents. This efficiency highlights its potential for industrial applications.
Mechanism of Action
The mechanism of action of N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various applications, from organic synthesis to drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzyl Ring
Methoxy-Substituted Derivative
- Compound: N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5) Molecular Formula: C₁₈H₃₀BNO₃ Key Differences: A methoxy group at the 4-position of the benzyl ring and a methyl group on the amine nitrogen. Impact: The electron-donating methoxy group increases solubility in polar solvents compared to the non-substituted target compound. However, steric hindrance may reduce reactivity in cross-coupling reactions .
Chloro-Substituted Derivative
- Compound: N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine (CAS: 2096333-91-2) Molecular Formula: C₁₇H₂₇BClNO₂ Key Differences: A chloro substituent at the 4-position. However, it reduces stability under basic conditions .
Pyridinyloxy-Substituted Derivative
- Compound: N,N-dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (CAS: 918643-56-8) Molecular Formula: C₁₉H₃₀BN₂O₃ Key Differences: Incorporation of a pyridinyloxy group.
Variations in Amine Substituents
Dimethylamine Derivative
- Compound: N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine Molecular Formula: C₁₈H₂₉BNO₂ Key Differences: Methyl groups replace isopropyl substituents on the amine. Impact: Reduced steric bulk may enhance reaction kinetics in cross-coupling but lower thermal stability .
Cyclopropanamine Derivative
- Compound: N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine (CAS: 1150271-52-5) Molecular Formula: C₁₆H₂₄BNO₂ Key Differences: Cyclopropane ring replaces isopropyl groups. Impact: Increased ring strain may elevate reactivity, but the smaller size reduces lipophilicity compared to the target compound .
Data Table: Comparative Properties
*Assumed formula based on structural analogy.
Reactivity and Stability Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance boronate electrophilicity, favoring cross-coupling reactions, while electron-donating groups (e.g., OMe) improve solubility but may slow reaction rates .
- Hydrolytic Stability : The pinacol boronate group is generally stable in neutral conditions but hydrolyzes under acidic or aqueous environments. Derivatives with hydrophobic substituents (e.g., tert-butyl) exhibit enhanced stability .
Biological Activity
N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests that it may interact with biological systems in novel ways, potentially influencing various pathways such as enzyme inhibition or receptor modulation.
The molecular formula of the compound is , with a molecular weight of approximately 263.144 g/mol. The structure includes a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biomolecules.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator due to the presence of the boron atom in the dioxaborolane structure. Boron-containing compounds have been shown to exhibit diverse biological activities, including antimicrobial and anticancer properties.
Case Studies
- Inhibition Studies : In a study examining the inhibitory effects on certain kinases, similar compounds demonstrated significant activity against protein kinases involved in cancer progression. The dioxaborolane moiety enhances binding affinity through hydrogen bonding and coordination interactions with the target enzyme's active site.
- Antiviral Activity : Research on related compounds has indicated antiviral properties against β-coronaviruses. The mechanism appears to involve disruption of viral replication processes through inhibition of key viral enzymes.
- Toxicological Assessments : Safety profiles have been evaluated in vitro and in vivo, indicating moderate cytotoxicity at high concentrations but favorable therapeutic indices at lower doses. This suggests potential for further development in therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H22BN3O2 |
| Molecular Weight | 263.144 g/mol |
| Biological Targets | Protein kinases, viral enzymes |
| Cytotoxicity | Moderate at high doses |
| Therapeutic Index | Favorable at low doses |
Research Findings
Recent studies have focused on optimizing the pharmacological properties of similar compounds by modifying the dioxaborolane structure to enhance solubility and bioavailability. For instance:
- Metabolic Stability : Modifications have been shown to improve metabolic stability in liver microsomes while maintaining potency.
- Solubility Enhancements : Structural alterations have led to improved aqueous solubility, which is crucial for effective drug formulation.
Q & A
Q. What are the standard synthetic routes for preparing N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, which leverages its boronic ester functionality. For example, coupling aryl halides with pinacol boronic esters under conditions involving Pd(PPh₃)₄ as a catalyst and toluene as a solvent at reflux temperatures (16–24 hours) . Key intermediates like the pinacol boronic ester precursor can be obtained commercially or synthesized via nucleophilic substitution of benzyl halides with secondary amines .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the boronic ester moiety (e.g., ¹³C NMR signals at ~85 ppm for Bpin carbons) and amine proton environments .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects in the benzylamine and isopropyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with precision <5 ppm .
Q. How is this compound utilized in positron emission tomography (PET) tracer development?
The boronic ester group enables isotopic labeling (e.g., with ¹¹C) for PET imaging. For example, it serves as a precursor for cerebral blood flow tracers, where the Bpin group is replaced via rapid radiolabeling under mild conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal ligands, solvents, and temperatures. For example, ICReDD’s approach combines computational screening of transition states with experimental validation to reduce trial-and-error in cross-coupling reactions . Ligand effects, such as using dtbpy (3,5-di-tert-butylbipyridine), enhance meta-selectivity in C–H borylation, as shown in related benzylamine derivatives .
Q. What strategies address instability or decomposition of the boronic ester moiety during storage or reactions?
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the dioxaborolane ring .
- Reaction Design : Use anhydrous solvents (e.g., THF, toluene) and avoid protic conditions. Stabilizing additives like K₃PO₄ in Suzuki couplings mitigate boronic ester degradation .
Q. How can researchers resolve contradictions in NMR data for structurally similar analogs?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton and carbon signals (e.g., distinguishing benzyl vs. isopropyl methyl groups) .
- Cross-Validation with Crystallography : SHELX-refined X-ray structures provide unambiguous bond-length and angle data to validate NMR assignments .
Q. What factors influence regioselectivity in functionalizing the benzylamine scaffold?
- Ligand Design : Bulky ligands (e.g., dtbpy) favor meta-borylation over para-substitution in aryl amines by sterically hindering ortho/para positions .
- Substrate Electronics : Electron-withdrawing groups on the benzene ring direct borylation to electron-deficient positions. For example, trifluoromethyl groups enhance meta-selectivity by ~8:1 compared to unsubstituted analogs .
Methodological Tables
Table 1. Key NMR Assignments for Boronic Ester Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| Bpin (¹³C) | ~85 | Dioxaborolane ring | |
| NCH₂ (¹H) | 4.6–5.0 (s) | Benzyl-CH₂ | |
| Isopropyl (¹H) | 1.0–1.2 (d) | -CH(CH₃)₂ |
Table 2. Reaction Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | >85% | |
| Base | K₃PO₄ (2 equiv) | Minimizes Bpin hydrolysis | |
| Solvent | Toluene/THF (anhydrous) | Prevents side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
